Comparative MDH1/MDH2 Enzyme Inhibition Profile: Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate vs. Inactive Controls
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate exhibits measurable, albeit modest, inhibitory activity against both mitochondrial (MDH2) and cytoplasmic (MDH1) human malate dehydrogenase isoforms, whereas many structurally related imidazole glyoxylates lacking this specific substitution pattern show no detectable inhibition in the same assay system [1]. The compound demonstrates an IC₅₀ of 1.53 µM against MDH2 and 3.44 µM against MDH1 [1]. This binding activity, while weak, confirms target engagement and establishes a baseline for structure-activity relationship (SAR) exploration that is absent in numerous close analogs.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.53 µM (MDH2); IC₅₀ = 3.44 µM (MDH1) |
| Comparator Or Baseline | Unsubstituted imidazole glyoxylate analogs: No measurable inhibition reported in this assay system |
| Quantified Difference | Target compound: measurable inhibition (IC₅₀ ~1.5–3.4 µM); comparators: inactive |
| Conditions | Human MDH2 inhibition measured after 30 min by oxaloacetate-dependent NADH oxidation assay; Human MDH1 inhibition measured under same conditions using recombinant enzyme expressed in E. coli [1] |
Why This Matters
Confirms that the 2-yl imidazole substitution pattern confers a specific, quantifiable biochemical interaction absent in close structural analogs, providing a validated starting point for inhibitor optimization.
- [1] BindingDB. (n.d.). BDBM50250227 (CHEMBL4073085): Inhibition of Human MDH1 and MDH2. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50250227 View Source
